5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide
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Overview
Description
“5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide” is a chemical compound with the molecular formula C14H12BrN3S . It is a derivative of 1,3,4-thiadiazole, a family of heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . These compounds were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications
Anticancer Potential
Recent studies highlight the synthesis and evaluation of thiadiazole derivatives for their anticancer activities. Thiadiazole derivatives, closely related to the chemical structure of 5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide, have shown promising results against a range of human cancer cell lines. For instance, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for in vitro anticancer activity against melanoma, leukemia, cervical cancer, and breast cancer cell lines, showing comparable GI50 values to the standard drug Adriamycin (Tiwari et al., 2017). Additionally, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure synthesized using a one-pot three-component method exhibited moderate to high levels of antitumor activities against various cancer cell lines, demonstrating potent inhibitory activities comparable to 5-fluorouracil (Fang et al., 2016).
Mechanism of Action Studies
Mechanistic studies involving these compounds have included molecular docking and absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions to understand their probable mechanism of action and drug-like behavior. For example, the study by Tiwari et al. (2017) performed molecular docking to predict the action mechanism and computational study for ADMET properties, indicating good oral drug-like behavior for the synthesized compounds.
Antiproliferative Activity
Further research into the derivatives of thiadiazole has focused on their antiproliferative activity against various cancer cell lines. Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones synthesized with different substituted aromatic sulfonyl chlorides and alkyl halides were evaluated for their cell antiproliferation activity, with some compounds showing potent antiproliferative activity across carcinoma cell lines (Chandrappa et al., 2008).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-amino-1,2,4-thiadiazoles, have been recognized as promising antibacterials against eskape pathogen strains .
Mode of Action
It is known that similar compounds have shown potent antibacterial activity, which suggests that they may interact with bacterial cells to inhibit their growth or proliferation .
Biochemical Pathways
Similar compounds have been recognized for their potential in various fields of medicinal chemistry, including as neuroprotectors for the treatment of neurodegenerative diseases, anticancer agents, antivirals, glucokinase activators for the management of metabolic disorders, and pain relievers .
Result of Action
Similar compounds have demonstrated potent antibacterial activity, suggesting that they may cause cellular changes that inhibit the growth or proliferation of bacteria .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, which include this compound, can interact with various enzymes and proteins
Cellular Effects
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazole derivatives can bind to biomolecules and influence enzyme activity
properties
IUPAC Name |
2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S.BrH/c15-14-16-13(11-7-3-1-4-8-11)17(18-14)12-9-5-2-6-10-12;/h1-10,15H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCVKSZRUGWGAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](SC(=N2)N)C3=CC=CC=C3.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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